molecular formula C14H16FNO2 B11865557 tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

Cat. No.: B11865557
M. Wt: 249.28 g/mol
InChI Key: HKFRYGOHXVPVIU-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate typically involves the reaction of 4-fluoro-5-methylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, making it a potent agent in biological systems .

Comparison with Similar Compounds

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate

These compounds share a similar indole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability and bioactivity .

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 4-fluoro-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

HKFRYGOHXVPVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

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